

A Comparative Guide to the Physical Properties of 4-Methyloctane and n-Nonane

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Compound of Interest

Compound Name: 4-Methyloctane

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This guide provides an objective comparison of the key physical properties of **4-methyloctane** and n-nonane. As structural isomers with the same molecular formula (C_9H_{20}), their distinct molecular architectures—a branched versus a linear chain—give rise to significant differences in their physical behavior.^[1] Understanding these differences is critical for applications ranging from solvent selection and fuel formulation to organic synthesis. This document summarizes key experimental data and outlines the methodologies used for their determination.

Comparative Analysis of Physical Properties

The structural divergence between the linear n-nonane and the branched **4-methyloctane** directly impacts the strength of their intermolecular van der Waals forces. The straight-chain structure of n-nonane allows for a larger surface area of contact between molecules, resulting in stronger dispersion forces. Conversely, the methyl branch in **4-methyloctane** creates steric hindrance, preventing molecules from packing as closely and thereby weakening these forces.

This difference in intermolecular force strength is the primary determinant for the observed variations in boiling point, melting point, and viscosity.

- **Boiling Point:** N-nonane exhibits a higher boiling point because more energy is required to overcome its stronger intermolecular attractions to transition into the gaseous phase.^[2] **4-methyloctane**, with its weaker forces, becomes volatile at a lower temperature.^{[3][4]}

- **Melting Point:** The uniform, linear shape of n-nonane allows for efficient packing into a stable crystal lattice, resulting in a relatively high melting point. The branching in **4-methyloctane** disrupts this crystalline packing, leading to a significantly lower melting point as less energy is needed to break the solid structure.^{[4][5]}
- **Density:** While both are less dense than water, n-nonane has a slightly lower density than **4-methyloctane** at standard conditions, which is contrary to the general trend where branching decreases density. This highlights the complex interplay of molecular packing in the liquid state.

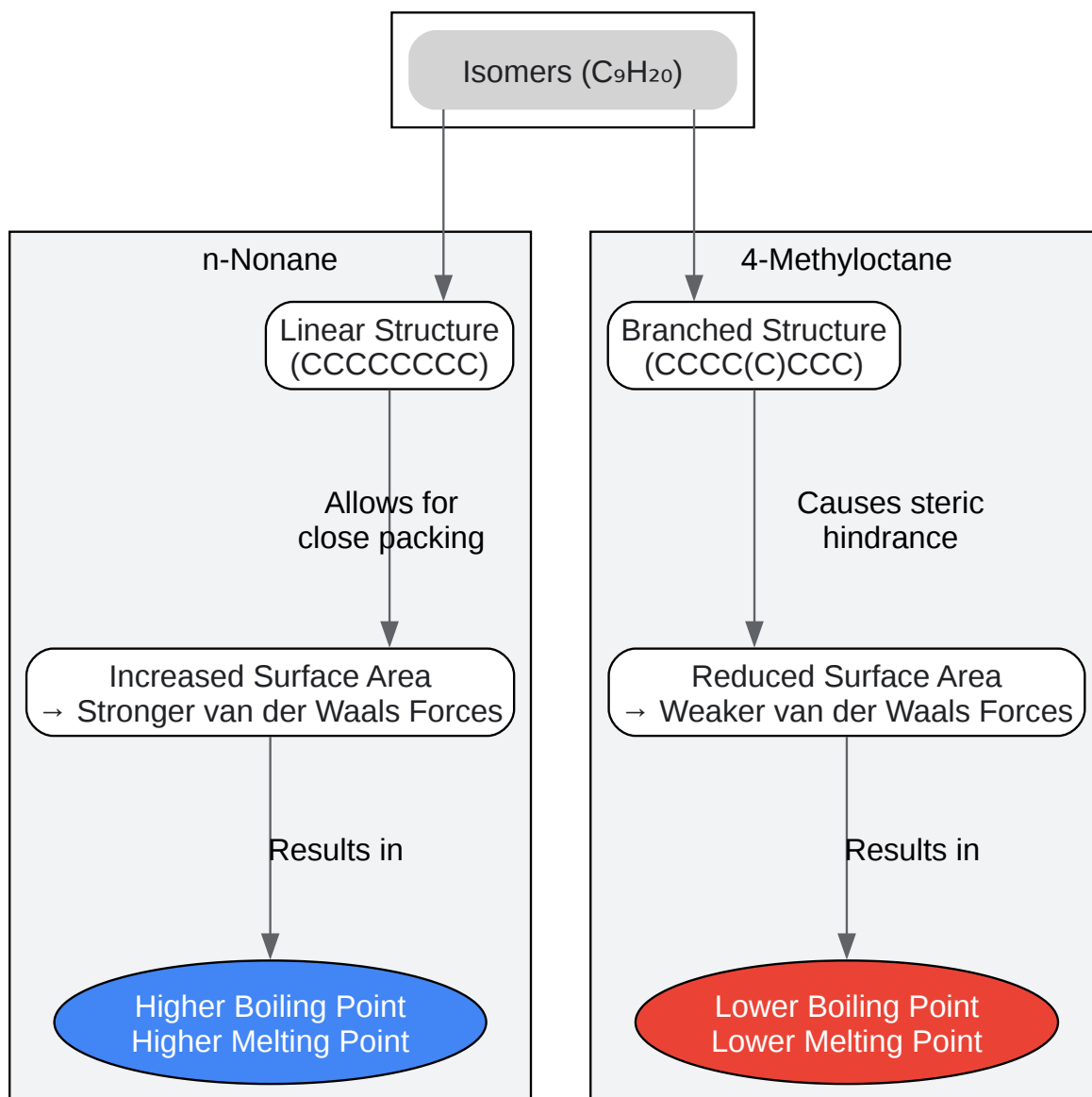
Data Presentation: 4-Methyloctane vs. n-Nonane

The following table summarizes key quantitative data for the two nonane isomers.

Physical Property	4-Methyloctane	n-Nonane	Unit
Molecular Formula	C ₉ H ₂₀ ^{[5][6]}	C ₉ H ₂₀ ^{[7][8]}	-
Molecular Weight	128.26 ^[9]	128.26 ^[10]	g/mol
Boiling Point	142.4 ^[3]	150.8 ^[8]	°C
Melting Point	-113.3 ^[4]	-54.1 ^[8]	°C
Density (at 20°C)	0.72 ^[5]	0.718 ^[8]	g/cm ³
Viscosity (at 25°C)	Not Available	0.6696 ^[7]	cP (mPa·s)
SMILES	CCCCC(C)CCC ^[9]	CCCCCCCCC ^[7]	-

Logical Diagram: Structure-Property Relationship

The following diagram illustrates how molecular structure influences the physical properties of these isomers.



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Caption: Relationship between molecular structure and physical properties.

Experimental Protocols

The data presented in this guide are determined using standardized experimental procedures. The following sections detail the methodologies for key physical property measurements.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.

- Micro-Boiling Point Determination (Thiele Tube Method): This method is suitable for small sample volumes.[\[11\]](#)
 - A few milliliters of the liquid are placed in a small test tube.
 - A capillary tube, sealed at one end, is placed open-end-down into the liquid.
 - The apparatus is heated gently in a Thiele tube containing oil.[\[12\]](#)
 - As the temperature rises, air trapped in the capillary tube expands and exits as a stream of bubbles.
 - Heating is stopped when a continuous and rapid stream of bubbles is observed.
 - The boiling point is the temperature recorded the moment the bubble stream ceases and the liquid begins to enter the capillary tube.[\[13\]](#)
- Distillation Method: This method is used for larger volumes and can also serve to purify the liquid.
 - The liquid is placed in a distillation flask and heated.
 - A thermometer is positioned so its bulb is just below the side arm of the flask to accurately measure the vapor temperature.
 - The liquid is heated to a gentle boil.
 - The temperature is recorded when the vapor temperature stabilizes while the liquid is condensing in the condenser. This stable temperature is the boiling point.[\[14\]](#)

Density Measurement

Density is the mass of a substance per unit volume.

- **Pycnometer Method:** A pycnometer is a glass flask with a precisely known volume.
 - The mass of the clean, dry pycnometer is accurately measured.
 - The pycnometer is filled with the sample liquid, and its mass is measured again.
 - The mass of the liquid is found by subtraction.
 - Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[\[15\]](#)
- **Direct Mass/Volume Measurement:** This is a straightforward method for determining density.
 - The mass of an empty, dry graduated cylinder is measured on an electronic balance.[\[16\]](#)
 - A specific volume of the liquid is added to the graduated cylinder, reading the volume from the bottom of the meniscus.
 - The combined mass of the cylinder and liquid is measured.
 - The mass of the liquid is determined by subtracting the mass of the empty cylinder.
 - Density is calculated using the formula: $\rho = \text{mass} / \text{volume}$.[\[17\]](#)[\[18\]](#)

Viscosity Determination

Viscosity measures a fluid's resistance to flow.

- **Capillary Tube Viscometer (Ostwald type):** This method relies on Poiseuille's law for laminar flow.
 - A precise volume of the liquid is introduced into the viscometer, which is then placed in a constant-temperature bath.
 - The liquid is drawn up by suction into the upper bulb.
 - The suction is removed, and the time taken for the liquid to flow between two marked points on the capillary is measured with a stopwatch.

- The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity is then found by multiplying the kinematic viscosity by the liquid's density.[\[19\]](#)[\[20\]](#)

Surface Tension Determination

Surface tension is the tendency of liquid surfaces to shrink into the minimum possible surface area.

- Drop Weight Method (Stalagmometer): This method compares the number of drops of a sample liquid to a reference liquid (like water) with a known surface tension.
 - A specialized glass instrument called a stalagmometer is filled with the liquid.
 - The number of drops formed as the liquid flows out between two calibration marks is carefully counted.
 - The procedure is repeated with a reference liquid of known surface tension and density.
 - The unknown surface tension is calculated using the formula: $\gamma_1 = (m_1/m_2) * \gamma_2$, where γ is the surface tension and m is the mass of a single drop.[\[21\]](#)[\[22\]](#)
- Capillary Rise Method: This technique measures how high a liquid rises in a narrow tube against gravity.
 - A clean capillary tube of a known internal radius is vertically immersed in the liquid.
 - The liquid rises within the tube due to surface tension forces.
 - The height of the liquid column (h) from the liquid surface is measured using a traveling microscope.
 - The surface tension (γ) is calculated using the formula $\gamma = (h * \rho * g * r) / 2$, where ρ is the density of the liquid, g is the acceleration due to gravity, and r is the capillary radius.[\[23\]](#)

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